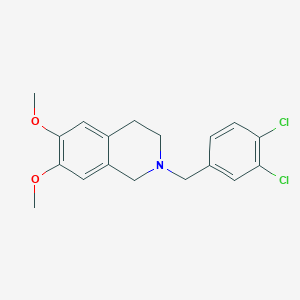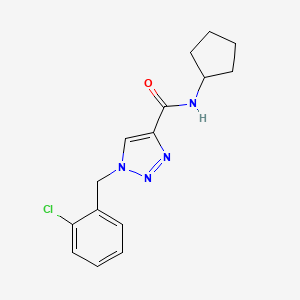
2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DBT) is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DBT is a tetrahydroisoquinoline derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
科学的研究の応用
2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in treating cardiovascular diseases, diabetes, and other metabolic disorders.
作用機序
The mechanism of action of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of multiple signaling pathways. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Moreover, 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2. In addition, 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, there are also some limitations to using 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, the effects of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may vary depending on the cell type and experimental conditions, which may complicate data interpretation.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in combination with other drugs for cancer treatment. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to enhance the cytotoxic effects of chemotherapy drugs such as cisplatin and doxorubicin. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Moreover, more research is needed to elucidate the molecular targets of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its mechanism of action, which may lead to the development of more effective drugs.
合成法
The synthesis method of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3,4-dichlorobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including reduction of the aldehyde group to an alcohol, formation of a Schiff base, and reduction of the imine to the corresponding amine. The final product is obtained as a white crystalline solid with a melting point of 190-192°C.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-22-17-8-13-5-6-21(11-14(13)9-18(17)23-2)10-12-3-4-15(19)16(20)7-12/h3-4,7-9H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRBYUAHXYXBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6076817.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)


![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)